molecular formula C19H21Cl2FN2OS B2951300 1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol CAS No. 338421-86-6

1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol

Cat. No. B2951300
CAS RN: 338421-86-6
M. Wt: 415.35
InChI Key: DGLAWAKKMLEAPT-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol, also known as 2,6-DCP-FPP, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of the widely studied compound 2,6-dichlorophenol, and due to its unique chemical structure, it has been found to exhibit interesting and useful properties.

Scientific Research Applications

1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol has been studied as a potential tool for scientific research. It has been found to be a useful inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. As such, it has been studied for its potential use in the treatment of neurological diseases such as Alzheimer’s and Parkinson’s. In addition, it has been studied for its potential use as a pesticide and for its antioxidant properties.

Mechanism of Action

1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the amount of acetylcholine in the brain, which can have beneficial effects on cognitive functioning. In addition, it has been found to interfere with the activity of other enzymes involved in the breakdown of other neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can lead to improved cognitive functioning. In addition, it has been found to reduce inflammation and oxidative stress, as well as to reduce the levels of certain hormones such as cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol has a number of advantages and limitations for use in laboratory experiments. One advantage is its relatively low toxicity, which makes it safer to use than other compounds. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, it is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research on 1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol. One potential direction is to further investigate its potential use in the treatment of neurological diseases such as Alzheimer’s and Parkinson’s. In addition, further research could be conducted on its potential use as a pesticide and for its antioxidant properties. Finally, further research could be conducted on its potential use as a therapeutic agent for other diseases and conditions.

Synthesis Methods

1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol can be synthesized by a two-step process. In the first step, 2,6-dichlorophenol is reacted with sodium sulfide to form 2,6-dichlorophenyl sulfide. This reaction is carried out in aqueous solution at room temperature. In the second step, the 2,6-dichlorophenyl sulfide is reacted with 4-(2-fluorophenyl)piperazine to form 1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol. This reaction is carried out in an organic solvent at elevated temperatures.

properties

IUPAC Name

1-(2,6-dichlorophenyl)sulfanyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2FN2OS/c20-15-4-3-5-16(21)19(15)26-13-14(25)12-23-8-10-24(11-9-23)18-7-2-1-6-17(18)22/h1-7,14,25H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLAWAKKMLEAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=C(C=CC=C2Cl)Cl)O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol

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